Bemitradine
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Overview
Description
Preparation Methods
The synthesis of Bemitradine involves several steps. One of the primary synthetic routes includes the reaction of 2-ethoxyethylamine with 7-phenyl-1,2,4-triazolo[1,5-c]pyrimidine-5-amine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. Industrial production methods may involve the use of advanced techniques like continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Bemitradine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Bemitradine has been extensively studied for its scientific research applications:
Chemistry: In synthetic chemistry, this compound serves as a precursor for the synthesis of other triazolopyrimidine derivatives.
Biology: It has been used in biological studies to investigate its effects on renal function and cardiovascular health.
Mechanism of Action
Bemitradine exerts its effects primarily through renal vasodilatation, which increases the glomerular filtration rate. At the molecular level, it is believed to interact with renal dopaminergic receptors, leading to enhanced renal blood flow and diuresis . Additionally, this compound may have direct effects on the heart, as evidenced by its ability to cause dose-related increases in the T-wave of the rat electrocardiogram complex .
Comparison with Similar Compounds
Bemitradine is unique compared to other diuretics due to its specific chemical structure and mechanism of action. Similar compounds include:
Hydrochlorothiazide: A thiazide diuretic with a different chemical structure and mechanism.
Furosemide: A loop diuretic that acts on the loop of Henle in the kidney.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
This compound’s uniqueness lies in its triazolopyrimidine structure and its ability to increase glomerular filtration rate through renal vasodilatation, a property not shared by the aforementioned diuretics .
Properties
CAS No. |
88133-11-3 |
---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |
InChI Key |
OZSPQIXKOVJJGE-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Canonical SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
88133-11-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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